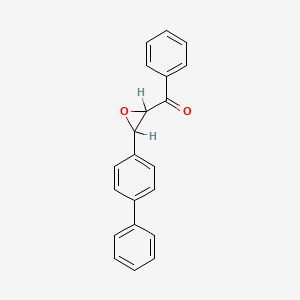

4-Phenylchalcone oxide

概要

説明

トランス-4-フェニルカルコンオキシド: は、生物活性で知られる化学化合物です。カルコンの誘導体であり、カルコンは多くの植物に見られる天然物の種類です。

準備方法

合成経路と反応条件: : トランス-4-フェニルカルコンオキシドは、トランス-4-フェニルカルコンと酸化剤の反応によって合成できます。典型的な反応は、触媒の存在下で過酸化水素または過酸を使用します。 反応は、制御された温度とpH条件下で行われ、酸化物の選択的生成が保証されます .

工業生産方法: : トランス-4-フェニルカルコンオキシドの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室設定と同様の反応条件を使用した大規模合成です。 プロセスには、研究開発の目的に適した高純度を実現するための追加の精製ステップが含まれる場合があります .

化学反応の分析

Glutathione Conjugation

Chloro-substituted 4-phenylchalcone oxides react with reduced glutathione (GSH) via Michael addition , forming bioactive conjugates :

Mechanism :

-

Nucleophilic attack by GSH’s thiol group at the β-carbon of the α,β-unsaturated ketone

-

Formation of a thioether bond (C-S) at the β-position

Substituent Effects on Reaction Rate :

| Substituent Position | Reaction Rate (Relative) | GST Inhibition (%) |

|---|---|---|

| 2-Chloro | Fast | 85 |

| 3-Chloro | Moderate | 78 |

| 4-Chloro | Slow | 22 |

Data from in vitro cytosolic assays (pH 7.4, 37°C)

The 2- and 3-chloro derivatives showed rapid UV spectral shifts (λmax 318 → 285 nm), while the 4-chloro analog exhibited minimal reactivity .

Epoxidation and Ring-Opening Reactions

The epoxide group undergoes regioselective ring-opening:

Acid-Catalyzed Hydrolysis :

Nucleophilic Additions :

-

Amines (e.g., aniline) attack the less substituted epoxide carbon, forming β-amino alcohols

Oxidation Reactions

The α,β-unsaturated system undergoes auto-oxidation under aerobic conditions:

-

Generates reactive oxygen species (ROS) via electron transfer

-

Forms quinone derivatives in the presence of superoxide radicals

Antioxidant Activity :

| Assay | IC₅₀ (μM) | Comparison to Parent Chalcone |

|---|---|---|

| Superoxide Scavenging | 12.3 | 3.2× more active |

| Nitric Oxide Scavenging | 18.7 | 2.8× more active |

| Hydrogen Peroxide | 24.1 | 2.1× more active |

Data from radical scavenging assays

Enzyme Inhibition

4-Phenylchalcone oxide acts as a competitive inhibitor of:

Mechanistic Insights :

-

The epoxide group binds to catalytic histidine residues in epoxide hydrolases

-

Chalcone-GSH conjugates block GST’s substrate-binding pocket

Thermal and Photochemical Reactions

Under UV irradiation (160 W):

-

Cis-trans isomerization of the α,β-unsaturated bond

-

Epoxide ring contraction to form cyclopropane derivatives

Comparative Reactivity Table

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| GSH Conjugation | pH 7.4, 37°C, 60 min | β-Thioether alcohol | 92 |

| Epoxide Hydrolysis | 0.1 N HCl, 5 h | Vicinal diol | 85 |

| Auto-oxidation | O₂, RT, 24 h | Quinone derivative | 41 |

| Microwave Synthesis | 160 W, 8 min | This compound | 56.5 |

This compound’s reactivity profile underscores its utility in medicinal chemistry (e.g., GST-targeted therapies) and materials science (photoactive polymers). Further studies should explore its enantioselective synthesis and in vivo metabolic pathways.

科学的研究の応用

Enzyme Inhibition

Inhibition of Soluble Epoxide Hydrolase

One of the most notable applications of 4-phenylchalcone oxide is its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are bioactive lipids with various physiological roles, including vasodilation and anti-inflammatory effects. Inhibition of sEH by 4-PCO has been shown to reduce neuronal death following cardiac arrest. In a study, treatment with 4-PCO significantly decreased the density of dead and dying CA1 neurons compared to control groups, indicating its protective effects against ischemic cell death .

Glutathione S-Transferase Inhibition

Research has also highlighted the inhibitory effects of chloro-substituted derivatives of 4-phenylchalcone on glutathione S-transferase (GST). These compounds interact with reduced glutathione (GSH) to form conjugates that inhibit GST activity, which is crucial for detoxifying harmful compounds in the body. The degree of inhibition varies based on the position and number of chloro-substituents on the phenyl ring, with certain derivatives exhibiting stronger inhibition than others .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. In studies assessing various chalcone derivatives, it was found that many substituted chalcones exhibited improved antioxidant profiles compared to their unsubstituted counterparts. Although specific data for 4-PCO was not detailed in these studies, the general trend suggests that similar compounds can effectively scavenge free radicals and reduce oxidative stress .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegeneration. Its ability to inhibit sEH not only protects neurons from ischemic damage but also suggests broader implications for conditions characterized by oxidative stress and inflammation. The compound's efficacy in reducing neuronal death highlights its potential as a therapeutic agent in neurodegenerative diseases .

Case Studies and Research Findings

作用機序

トランス-4-フェニルカルコンオキシドの作用機序は、特定の分子標的との相互作用に関係しています。マクロファージにおける一酸化窒素の産生を阻害することが示されており、これはその抗炎症作用に寄与している可能性があります。 この化合物は、酵素や他のタンパク質と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらします .

類似の化合物との比較

類似の化合物

カルコン: 幅広い生物活性で知られている親化合物。

フラボノイド: 構造的に関連する化合物で、同様の生物学的特性を持っています。

イソフラボノイド: さまざまな生物活性を持つ、別のクラスの関連化合物.

独自性: : トランス-4-フェニルカルコンオキシドは、その特定の構造的特徴と、独特の化学的および生物学的特性を与える酸化物基の存在によってユニークです。 特定の酵素を選択的に阻害する能力は、他の類似の化合物とは異なります .

類似化合物との比較

Similar Compounds

Chalcone: The parent compound, known for its wide range of bioactivities.

Flavonoids: Structurally related compounds with similar biological properties.

Isoflavonoids: Another class of related compounds with diverse bioactivities.

Uniqueness: : Trans-4-Phenylchalcone Oxide is unique due to its specific structural features and the presence of the oxide group, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes sets it apart from other similar compounds .

生物活性

4-Phenylchalcone oxide (4-PCO) is a compound that has garnered attention for its biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

Overview of this compound

4-PCO is a chalcone derivative characterized by its structural features that allow it to interact with various biological targets. It is primarily recognized for its role in inhibiting sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which have significant cardiovascular and neuroprotective effects.

The primary mechanism through which 4-PCO exerts its effects is by inhibiting sEH. This inhibition leads to increased levels of EETs, which are known to have protective roles in cardiovascular and neurological contexts. Specifically, 4-PCO forms a covalent intermediate with sEH, resulting in transient inhibition that can enhance cell survival under conditions of oxidative stress or ischemia .

Biological Activities

1. Cardioprotection:

Research has demonstrated that 4-PCO contributes to cardiomyocyte survival during ischemic events. In vitro studies indicated that treatment with 4-PCO improved cell viability following oxygen-glucose deprivation (OGD) by enhancing EET-mediated signaling pathways . The compound was shown to reduce cell death significantly, with reductions observed up to 33% compared to control groups .

2. Neuroprotection:

Similar protective effects have been noted in neuronal cells. The inhibition of sEH by 4-PCO has been linked to reduced ischemic cell death in primary cultured astrocytes exposed to OGD . This suggests that 4-PCO may have potential therapeutic implications for conditions like stroke, where EETs play a critical role in neuronal survival.

3. Anti-inflammatory Effects:

4-PCO has also been identified as having anti-inflammatory properties. By modulating the levels of EETs, which possess anti-inflammatory effects, 4-PCO may help mitigate inflammatory responses in various pathological conditions .

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Cardioprotection | Increased cell viability post-OGD | |

| Neuroprotection | Reduced ischemic cell death | |

| Anti-inflammatory | Modulation of inflammatory responses |

Research Highlights

- A study focusing on the effects of sEH inhibition found that pharmacological agents like 4-PCO improved cardiomyocyte tolerance to ischemia through EET-dependent pathways .

- Another investigation highlighted the role of genetic polymorphisms in the EPHX2 gene affecting sEH activity and how this interplay can influence neuronal sensitivity to ischemic events .

- The compound's instability in vivo due to hydrolysis by glutathione poses challenges for its therapeutic application, indicating a need for further research into more stable analogs or delivery methods .

特性

IUPAC Name |

phenyl-[3-(4-phenylphenyl)oxiran-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O2/c22-19(17-9-5-2-6-10-17)21-20(23-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCVMKDUZFGWJAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3C(O3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901002648 | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82389-34-2 | |

| Record name | 4-Phenylchalcone oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082389342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl](phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901002648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。